molecular formula C6H19N4P B1586882 Imino-tris(dimethylamino)phosphorane CAS No. 49778-01-0

Imino-tris(dimethylamino)phosphorane

Cat. No. B1586882
Key on ui cas rn: 49778-01-0
M. Wt: 178.22 g/mol
InChI Key: GKTNLYAAZKKMTQ-UHFFFAOYSA-N
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Patent
US06090980

Procedure details

A process is provided for preparing iminotris(dimethylamino)phosphorane at high purity and high yield from aminotris(dimethylamino)phosphonium chloride. Aminotris(dimethylamino)phosphonium chloride is first reacted with an aqueous solution of the hydroxide of an alkali metal or alkaline earth metal in the presence of a solvent in which the chloride and hydroxide of the alkali metal or alkaline earth metal are sparingly soluble, whereby iminotris(dimethylamino)phosphorane is formed. After water is dissolved off at a temperature of 70° C. or lower from the reaction mixture, solids are removed from the thus-concentrated reaction mixture by solid-liquid separation. The resultant mother liquor is then distilled to obtain iminotris(dimethylamino)phosphorane.
Name
Aminotris(dimethylamino)phosphonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkaline earth metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkaline earth metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[NH2:2][P+:3]([N:10]([CH3:12])[CH3:11])([N:7]([CH3:9])[CH3:8])[N:4]([CH3:6])[CH3:5].[OH-]>>[NH:2]=[P:3]([N:4]([CH3:6])[CH3:5])([N:10]([CH3:12])[CH3:11])[N:7]([CH3:9])[CH3:8] |f:0.1|

Inputs

Step One
Name
Aminotris(dimethylamino)phosphonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].N[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkaline earth metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].N[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkaline earth metal
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N=P(N(C)C)(N(C)C)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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